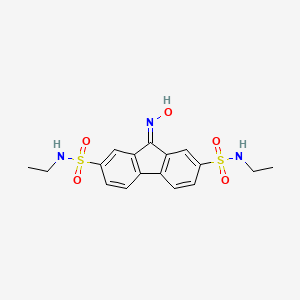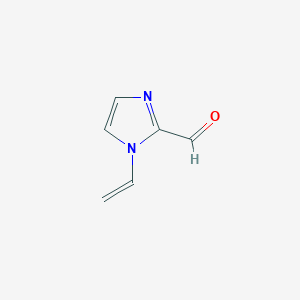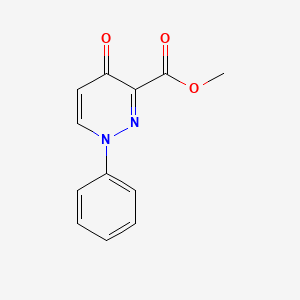![molecular formula C12H6BrF3O2 B2472436 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde CAS No. 646989-69-7](/img/structure/B2472436.png)
5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde is an organic compound that features a furan ring substituted with a bromo-trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-(trifluoromethyl)benzene.
Formylation: The key step involves the formylation of the furan ring. This can be achieved through a Vilsmeier-Haack reaction, where the furan ring is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Coupling Reaction: The final step involves coupling the formylated furan with the 4-bromo-2-(trifluoromethyl)benzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furancarboxylic acid.
Reduction: 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde is unique due to the presence of both a furan ring and a trifluoromethyl group, which confer distinct electronic and steric properties
Propriétés
IUPAC Name |
5-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3O2/c13-7-1-3-9(10(5-7)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNMDAQYNVRKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2472355.png)
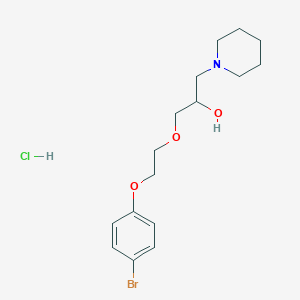
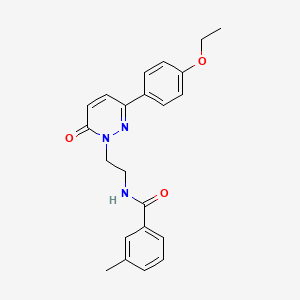
![N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2472359.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2472360.png)
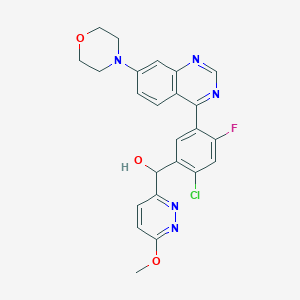
![1-(2-Methoxypyridin-4-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2472364.png)

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2472368.png)
![N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2472370.png)

